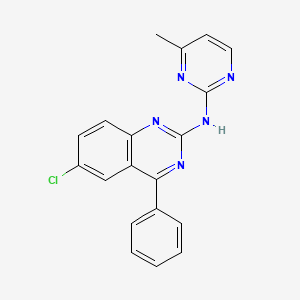

6-chloro-N-(4-methylpyrimidin-2-yl)-4-phenylquinazolin-2-amine

Description

Properties

IUPAC Name |

6-chloro-N-(4-methylpyrimidin-2-yl)-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5/c1-12-9-10-21-18(22-12)25-19-23-16-8-7-14(20)11-15(16)17(24-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXFIULTOTWEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methylpyrimidin-2-yl)-4-phenylquinazolin-2-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . The reaction conditions are optimized to achieve high yields and purity. The use of microwave irradiation significantly reduces the reaction time compared to conventional heating methods .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and fewer by-products . The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methylpyrimidin-2-yl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles under acidic conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl or arylamines, and the reactions are typically carried out under acidic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield various substituted quinazolines .

Scientific Research Applications

6-chloro-N-(4-methylpyrimidin-2-yl)-4-phenylquinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methylpyrimidin-2-yl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to antiproliferative effects in cancer cells . The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a structural and functional comparison of the target compound with analogous molecules:

Structural Modifications and Substituent Effects

A. 6-Chloro-N-(4-Nitrophenyl)-4-Phenylquinazolin-2-Amine (PPA4)

- Structure : Replaces the 4-methylpyrimidin-2-yl group with a 4-nitrophenyl substituent.

- Higher polarity due to the nitro group may reduce membrane permeability (logP ~6.46 for a related analog ).

- Biological Relevance : Tested as a radiosensitizer in lung cancer cells, suggesting shared mechanisms in DNA damage response pathways .

B. 6-Chloro-N-(2-Chlorophenyl)-4-Phenylquinazolin-2-Amine

- Structure : Features a 2-chlorophenyl group instead of 4-methylpyrimidin-2-yl.

- Increased lipophilicity (logP ~6.46) compared to the target compound .

- Functional Impact: Chlorophenyl analogs are often associated with enhanced cytotoxicity but may suffer from off-target effects due to nonspecific hydrophobic interactions.

C. 6-Chloro-N-[3-(3-Morpholin-4-ylpropyl)-1,3,5-Triazin-6-yl]-4-Phenylquinazolin-2-Amine

- Structure : Incorporates a morpholine-linked triazine moiety.

- Key Differences :

D. [1,4′-Bipiperidin]-1′-yl-6-Chloro-N-(5-Cyclopropyl-1H-Pyrazol-3-yl)Quinazolin-4-Amine

- Structure : Substitutes the pyrimidinyl group with a bipiperidine-pyrazole system.

- Key Differences :

Physicochemical Properties

*Estimated values based on structural analogs.

Biological Activity

6-Chloro-N-(4-methylpyrimidin-2-yl)-4-phenylquinazolin-2-amine is a compound of interest due to its potential pharmacological properties. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula for this compound is . It exhibits a molecular weight of approximately 343.834 g/mol. The structure features a quinazoline core, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:

- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression and metastasis.

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, which may be beneficial in treating inflammatory diseases.

Antitumor Activity

Research indicates that this compound demonstrates significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Inhibition of EGFR signaling |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production, indicating its potential use in treating inflammatory conditions.

Case Studies

Recent studies have explored the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MDA-MB-231 cells, the compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent.

- Inflammatory Disease Model : In a murine model of colitis, administration of the compound resulted in reduced inflammation and improved histological scores compared to control groups.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 6-chloro-N-(4-methylpyrimidin-2-yl)-4-phenylquinazolin-2-amine with high purity?

- Methodological Answer : Synthesis involves multi-step reactions requiring precise control of temperature, pH, and stoichiometric ratios. Key steps include:

- Quinazoline Core Formation : Cyclocondensation of chlorinated precursors with phenyl groups under reflux conditions (e.g., DMF at 120°C).

- Triazin-Morpholine Coupling : Amidation or nucleophilic substitution to attach the triazin-morpholine moiety, monitored via TLC for intermediate purity .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .

Q. How is the structure of this compound confirmed, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : - and -NMR to verify substituent positions and aromaticity (e.g., chlorine’s deshielding effect at δ 7.8–8.2 ppm).

- X-ray Crystallography : Single-crystal diffraction using SHELX software for 3D structural resolution, highlighting intramolecular hydrogen bonds (N–H⋯N) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (CHClNO, m/z 466.0) .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer Activity : MTT assays against HepG2, HeLa, and A549 cell lines (reported GI values: 15.1–93.3 µM for related quinazolines) .

- Kinase Inhibition : CDK4/6 enzymatic assays (IC < 50 nM for pyrimidin-2-amine derivatives) using fluorescence polarization .

- Antimicrobial Testing : Broth microdilution against S. aureus and E. coli (MIC ≤ 8 µg/mL for morpholine-containing compounds) .

Q. How is purity assessed, and what thresholds are acceptable for in vitro studies?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm); ≥95% purity required for biological assays.

- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., chlorine substitution, morpholine side chains) influence bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) Insights :

Q. What strategies resolve contradictions in bioactivity data across cell lines or assays?

- Methodological Answer :

- Mechanistic Profiling : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., unintended kinase inhibition).

- Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolite interference explains variability (e.g., CYP3A4-mediated degradation) .

- 3D-QSAR Modeling : Compare molecular electrostatic potentials (MEPs) and steric fields to optimize substituent positioning .

Q. How can target identification be systematically approached for this compound?

- Methodological Answer :

- Chemoproteomics : Immobilize the compound on sepharose beads for pull-down assays with cell lysates, followed by LC-MS/MS identification of binding proteins.

- Computational Docking : Use AutoDock Vina to screen against kinase databases (e.g., PDB entries 4BCF for CDK6) .

- CRISPR-Cas9 Knockout : Validate targets (e.g., CDK4) in isogenic cell lines to confirm pathway dependency .

Q. What in vivo models are suitable for preclinical evaluation, and how are pharmacokinetic parameters optimized?

- Methodological Answer :

- Xenograft Models : Administer orally (10–50 mg/kg/day) to MV4-11 leukemia xenografts; monitor tumor volume via caliper measurements .

- PK/PD Studies : Use LC-MS to determine bioavailability (F > 30%) and half-life (t > 4 hrs) in plasma. Co-solvents (e.g., PEG-400) enhance solubility .

Q. How can QSAR models guide the design of derivatives with improved potency?

- Methodological Answer :

- Descriptor Selection : Include ClogP, topological polar surface area (TPSA), and H-bond donor/acceptor counts.

- 3D-QSAR Validation : Align compounds using SYBYL-X, generating contour maps to prioritize morpholine or pyrimidine modifications .

Q. What crystallographic techniques resolve polymorphism or co-crystal structures with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.